2-Isopropylisonicotinic acid hydrazide

Description

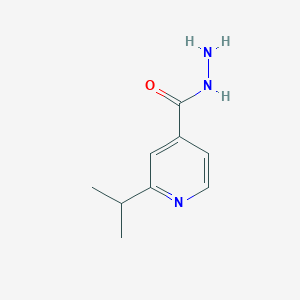

2-Isopropylisonicotinic acid hydrazide is a hydrazide derivative of isonicotinic acid, characterized by a 2-isopropyl substituent on the pyridine ring. Its molecular formula is C₉H₁₄ClN₃O, with a molecular weight of 215.68 g/mol and a logP (octanol/water partition coefficient) of 0.63, indicating moderate lipophilicity . The compound’s structure includes a hydrazide group (-CONHNH₂) linked to the isonicotinic acid backbone, a feature shared with first-line antitubercular drugs like isoniazid (isonicotinic acid hydrazide, INH) . The addition of the isopropyl group may influence its pharmacokinetic properties, such as bioavailability and metabolic stability, though specific data on its applications remain sparse in the provided evidence.

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-propan-2-ylpyridine-4-carbohydrazide |

InChI |

InChI=1S/C9H13N3O/c1-6(2)8-5-7(3-4-11-8)9(13)12-10/h3-6H,10H2,1-2H3,(H,12,13) |

InChI Key |

ZWWSYCNJWMAYSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=CC(=C1)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylisonicotinohydrazide typically involves the reaction of isonicotinyl hydrazine with acetone. The process can be summarized as follows:

Reaction with Acetone: A mixture of isonicotinyl hydrazine and acetone is heated on a steam bath until a solution is formed. Upon cooling, 1-isonicotinyl-2-isopropylidene hydrazine precipitates as white needles.

Industrial Production Methods: Industrial production methods for 2-Isopropylisonicotinohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylisonicotinohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a platinum catalyst is commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under mild conditions.

Major Products: The major products formed from these reactions include various hydrazine derivatives and substituted isonicotinoyl compounds .

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the potential of 2-Isopropylisonicotinic acid hydrazide and its derivatives as antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria has spurred research into novel compounds that can effectively combat these pathogens.

- Mechanism of Action : The antimicrobial activity of hydrazones, including those derived from this compound, is often attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism.

- Case Studies : In a study focusing on acylhydrazones, compounds synthesized from this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with some derivatives showing effectiveness comparable to traditional antibiotics .

- Table 1: Antimicrobial Activity of Hydrazone Derivatives

| Compound | Target Bacteria | Zone of Inhibition (mm) | Comparison to Control |

|---|---|---|---|

| A | S. aureus | 21 | Higher than ampicillin |

| B | E. coli | 24 | Comparable |

| C | P. aeruginosa | 22 | Higher than control |

Anticancer Research

The anticancer properties of this compound are under investigation, with promising results suggesting its potential as a therapeutic agent.

- Biological Screening : Compounds derived from isonicotinic acid hydrazides have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

- Case Studies : In one research initiative, derivatives of isonicotinic acid hydrazides were synthesized and screened for anticancer activity. Some compounds showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

- Table 2: Anticancer Activity of Hydrazone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| D | HeLa | 15 | High |

| E | MCF-7 | 20 | Moderate |

| F | A549 | 10 | Very High |

Synthetic Applications

In addition to its biological activities, this compound serves as an important intermediate in organic synthesis.

- Synthesis of Heterocycles : The compound can be utilized in the synthesis of various heterocyclic systems, which are crucial in the development of new pharmaceuticals .

- Mechanochemical Synthesis : Recent advancements have explored solvent-free synthesis methods for producing derivatives of isonicotinic acid hydrazides, enhancing efficiency and reducing environmental impact .

Mechanism of Action

The mechanism of action of 2-Isopropylisonicotinohydrazide involves its role as a monoamine oxidase inhibitor. It inhibits the enzyme monoamine oxidase, which is responsible for the breakdown of monoamines such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, the compound increases the levels of these neurotransmitters in the brain, leading to its antidepressant effects . Additionally, it inhibits the synthesis of mycolic acids in Mycobacterium tuberculosis, which are essential components of the bacterial cell wall .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Hydrazide Compounds

Structural Analogues and Derivatives

Table 1: Structural and Physicochemical Comparisons

*Estimated logP for isoniazid based on its hydrophilic nature.

Key Observations:

- Substituent Impact: The 2-isopropyl group in the target compound enhances lipophilicity compared to isoniazid (logP 0.63 vs.

- Functional Group Variations :

- Isoniazid : Lacks substituents, making it polar but prone to resistance and hepatotoxicity .

- Salicylamidoacetic acid hydrazide : Incorporates a salicylamide moiety, contributing to anti-inflammatory activity with reduced gastrointestinal toxicity .

- 5-Nitro-2-furoic acid hydrazide : The nitro-furan group confers potent antitubercular activity (MIC = 4.76 µM), though less potent than isoniazid (MIC = 0.72 µM) .

Antimicrobial and Antitubercular Activity

- The isopropyl group might reduce metabolic degradation, a common issue with INH .

- 5-Nitro-2-furoic acid hydrazide : Exhibits promising antitubercular activity (MIC = 2.65–4.76 µM), though less potent than INH, highlighting the trade-off between substituent bulk and efficacy .

Anti-Inflammatory Activity

- Nicotinic acid hydrazide derivatives : Derivatives with nitro groups at ortho/meta positions showed 35–37% inhibition in carrageenan-induced edema models, comparable to diclofenac .

- Salicylamidoacetic acid hydrazide : Superior anti-inflammatory activity to salicylamide, likely due to the hydrazide group’s ability to modulate prostaglandin synthesis .

Toxicity Profiles

- Isoniazid: Known to induce pyridoxine (vitamin B6) deficiency, leading to neurotoxicity and convulsions, a trait shared with other hydrazides like semicarbazide .

Biological Activity

2-Isopropylisonicotinic acid hydrazide, commonly known as iproniazid, is a compound that has garnered attention for its diverse biological activities. Originally developed as an antidepressant, its mechanisms and effects extend into various fields of pharmacology, including neurochemistry and antimicrobial research. This article reviews the biological activity of iproniazid, highlighting its mechanisms of action, efficacy in various applications, and relevant case studies.

Iproniazid primarily functions as a monoamine oxidase inhibitor (MAOI) . This inhibition leads to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain, which are crucial for mood regulation. Research indicates that iproniazid significantly elevates the catecholamine content in the myocardium, suggesting potential cardiovascular effects as well .

The compound's ability to inhibit monoamine oxidase is a key factor in its antidepressant properties. Studies have shown that iproniazid's effects on serotonin levels can contribute to improved mood and reduced anxiety in various animal models .

Antimicrobial Activity

Recent studies have expanded the understanding of iproniazid's biological activity beyond its neurochemical effects to include antimicrobial properties. Hydrazide-hydrazone derivatives, including those based on isonicotinic acid hydrazide, exhibit significant antibacterial and antifungal activities. For instance, compounds derived from hydrazides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with some derivatives demonstrating higher antibacterial potency than traditional antibiotics like tetracycline .

Table 1: Antimicrobial Activity of Hydrazide Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Iproniazid | S. aureus | 22 | |

| Hydrazide-Hydrazone 21 | E. coli | 21 | |

| Isonicotinoyl Hydrazide Analog 11 | Bacillus cereus | 15 |

Case Studies

- Neuropharmacological Effects : A study conducted on animals demonstrated that administration of iproniazid led to a marked increase in serotonin levels in blood platelets and brain tissues. This increase correlated with enhanced mood and reduced depressive behaviors .

- Antimicrobial Efficacy : In vitro studies have shown that derivatives of isonicotinic acid hydrazide possess significant antimicrobial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). These findings suggest a potential application for iproniazid derivatives in treating infections that are otherwise difficult to manage with conventional antibiotics .

- Cytotoxicity Studies : Recent investigations into the cytotoxic effects of hydrazide-hydrazone derivatives revealed selective toxicity against cancer cell lines such as HepG2 (liver cancer) and 769-P (kidney cancer). The introduction of specific substituents on the hydrazide structure was found to enhance cytotoxicity while maintaining selectivity towards tumor cells .

Research Findings

The synthesis of new derivatives from this compound has led to promising results regarding their biological activities:

- Antidepressant Effects : Iproniazid has been effective in treating major depressive disorders by modulating neurotransmitter levels through MAO inhibition.

- Antimicrobial Properties : Various synthesized derivatives show potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity : Certain derivatives exhibit significant cytotoxic effects against cancer cell lines, indicating potential for further development as anticancer agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-isopropylisonicotinic acid hydrazide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via condensation reactions involving isonicotinic acid hydrazide derivatives. For example, isoniazid analogs are typically prepared by reacting substituted pyridine derivatives (e.g., 4-cyanopyridine) with hydrazine hydrate under alkaline reflux conditions . Optimization may involve adjusting reaction time (e.g., 7 hours for isoniazid synthesis), temperature (100°C), and solvent systems (ethanol for crystallization). Trifluoromethylation studies suggest selectivity improvements using specific catalysts or solvents, though mechanistic details require further investigation .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) is widely used, with derivatization techniques enhancing sensitivity. For instance, carboxylic acids can be labeled via reaction with Cascade Blue hydrazide after activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . In biological matrices, validated HPLC protocols with UV/Vis or photodiode array detection (e.g., monitoring at 400 nm) are effective, as demonstrated for short-chain fatty acid hydrazides .

Q. How can structural characterization of this compound derivatives be performed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry and hydrogen bonding patterns. For example, SC-XRD and DFT calculations were used to confirm intramolecular hydrogen bonding in Schiff base derivatives of isonicotinic acid hydrazide . Complement with spectroscopic techniques (FT-IR, NMR) and elemental analysis for functional group verification.

Advanced Research Questions

Q. How can QSAR models guide the design of this compound derivatives with enhanced antimycobacterial activity?

- Methodological Answer : Linear free-energy regression analysis on a dataset of 13 derivatives identified key substituent effects on bioactivity. For example, electron-withdrawing groups at the phenyl ring improved activity, while steric bulk reduced efficacy. Outliers (e.g., compound 12 in QSAR studies) highlight the need for mechanistic validation via enzymatic assays or resistance profiling .

Q. What mechanisms explain the divergent biological effects of this compound in microbial vs. mammalian systems?

- Methodological Answer : Contrast its role as a pro-drug activated by mycobacterial catalase-peroxidase (KatG) against M. tuberculosis with its superoxide-generating properties in mammalian systems. Enzymatic studies show that isoniazid reacts with NADH at alkaline pH to produce O2<sup>−</sup>, which may contribute to cytotoxicity . Use radical scavengers (e.g., superoxide dismutase) to dissect oxidative pathways.

Q. How do coordination complexes of this compound influence biomolecular interactions?

- Methodological Answer : Nickel(II) hydrazone complexes derived from isonicotinic acid hydrazide exhibit distorted square planar geometries, enhancing DNA/BSA binding via intercalation or electrostatic interactions. Structural tuning (e.g., substituting thiophene vs. furoic acid hydrazide) alters anticancer activity against HeLa cells, as shown by viability assays and DNA fragmentation studies .

Q. What strategies resolve contradictions in reported bioactivity data for hydrazide derivatives?

- Methodological Answer : Discrepancies in antimicrobial or antitumor activity may arise from assay conditions (e.g., cell line specificity, inoculum size). For example, cytotoxicity against HepG2 vs. THP-1 cells varied significantly for hydrazones, necessitating dose-response validation and controls for membrane permeability . Meta-analyses of structure-activity relationships (SAR) across studies can identify robust trends.

Q. How can computational methods predict solvent effects on the coordination chemistry of this compound?

- Methodological Answer : Semiempirical quantum-chemical methods (e.g., AM1) simulate solvent polarity effects on electron donor atoms. For caprylic acid hydrazide, solvent-dependent tautomerization (keto vs. enol forms) was modeled to optimize metal-ligand binding for coordination compound synthesis .

Methodological Considerations

- Data Contradiction Analysis : Use outlier detection in QSAR models (e.g., studentized residuals) and validate with orthogonal assays (e.g., microbial resistance profiling vs. enzymatic inhibition ).

- Experimental Design : For antimicrobial studies, standardize inoculum density (e.g., 10<sup>5</sup> CFU/mL) and include resistance controls (e.g., isoniazid at 10 µg/mL ).

- Advanced Characterization : Pair SC-XRD with DFT to map hydrogen-bonding networks , and use LC-MS/MS for peptide mapping in protein-hydrazide interaction studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.